3-chloro-4-methyl-N-(pyridin-4-yl)benzamide
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Overview
Description
3-chloro-4-methyl-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C13H11ClN2O It is a benzamide derivative that features a chloro and a methyl group on the benzene ring, along with a pyridinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(pyridin-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylbenzoic acid and 4-aminopyridine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-methylbenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amide Bond Formation: The activated carboxylic acid reacts with 4-aminopyridine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methyl group or the pyridinyl ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Oxidized derivatives of the methyl group or the pyridinyl ring.
Reduction: Reduced forms of the compound, potentially affecting the pyridinyl ring.
Hydrolysis: 3-chloro-4-methylbenzoic acid and 4-aminopyridine.
Scientific Research Applications
3-chloro-4-methyl-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(pyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyridin-4-yl)benzamide
- 3-methyl-N-(pyridin-4-yl)benzamide
- 4-methyl-N-(pyridin-4-yl)benzamide
Comparison
Compared to similar compounds, 3-chloro-4-methyl-N-(pyridin-4-yl)benzamide is unique due to the presence of both a chloro and a methyl group on the benzene ring. This dual substitution can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy or specificity in certain applications.
Properties
IUPAC Name |
3-chloro-4-methyl-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-3-10(8-12(9)14)13(17)16-11-4-6-15-7-5-11/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLCHCANORIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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